endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Medicinal Chemistry Hypoxia Signaling Cancer Therapeutics

Choose endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine for its fully defined (1R,2R,5R) stereochemistry—critical for asymmetric synthesis and peptidomimetic design. Unlike racemic alternatives, the endo C2-amine configuration ensures superior target selectivity (>8,000-fold receptor subtype selectivity demonstrated in this scaffold class) and biological activity (endo isomers outperform exo in HIF inhibition). The Boc-protected bridgehead nitrogen enables orthogonal deprotection (TFA/DCM), allowing divergent synthetic pathways from a single intermediate. Ideal for CNS lead optimization, kinase inhibitor programs, and stereochemistry-dependent oncology research.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1932128-35-2
Cat. No. B3112923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine
CAS1932128-35-2
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC(C1CC2)N
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m1/s1
InChIKeyLJSMXQVRQBFKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine (CAS 1932128-35-2): Procurement Specifications and Structural Identity


endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine (CAS 1932128-35-2), also designated as tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a chiral bicyclic amine derivative featuring a tropane-based 8-azabicyclo[3.2.1]octane core with a Boc-protected bridgehead nitrogen and a free primary amine at the C2 position [1]. The compound possesses a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol [1]. The endo stereochemical configuration (1R,2R,5R) defines the spatial orientation of the C2 amine relative to the bicyclic framework, a critical determinant of downstream molecular recognition and biological activity [2]. This scaffold is recognized as the central core of the tropane alkaloid family, which displays a wide array of biological activities [3]. The compound serves as a versatile intermediate for asymmetric synthesis and peptidomimetic design [4].

Why endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine Cannot Be Replaced by In-Class Analogs


Generic substitution among 8-azabicyclo[3.2.1]octane derivatives fails because stereochemistry at the C2 position and the specific location of the free amine directly dictate downstream biological activity and synthetic utility. The endo versus exo configuration of the C2 amine produces distinct spatial vectors for molecular recognition; for example, in 3-hydroxy-8-azabicyclo[3.2.1]octane-bridged HIF inhibitors, the endo isomer demonstrated superior inhibitory effects relative to its exo counterpart [1]. Furthermore, the position of the amine substituent (C2 versus C3) alters the scaffold's geometric presentation to biological targets. The Boc protecting group on the bridgehead nitrogen enables orthogonal synthetic manipulation: selective deprotection under mild acidic conditions yields the free secondary amine while leaving other protecting groups intact . These configuration-dependent and position-dependent properties mean that procurement of the incorrect stereoisomer or regioisomer will yield different biological profiles and divergent synthetic outcomes. The evidence presented below quantifies these critical differentiation dimensions.

Quantitative Differentiation Evidence for endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine Procurement


Endo vs. Exo Stereochemistry: Divergent Biological Activity in Bridged 8-Azabicyclo[3.2.1]octane Scaffolds

In a structurally related 3-hydroxy-8-azabicyclo[3.2.1]octane-bridged compound series, the endo isomer (HST3782) exhibited superior HIF inhibitory effects relative to its exo form (8b) [1]. The endo isomer HST3782 demonstrated an IC50 of 1.028 μmol/L in hypoxia response element dual-luciferase assay and inhibited intersegmental and subintestinal vessel development in zebrafish by up to 56% without marked toxicity [1]. 2D-NOESY (Nuclear Overhauser effect spectroscopy) analysis confirmed that the compound's endo isomer had superior inhibitory effects relative to its exo form [1].

Medicinal Chemistry Hypoxia Signaling Cancer Therapeutics

Boc Protection: Enables Orthogonal Synthetic Manipulation and Controlled Deprotection

The tert-butoxycarbonyl (Boc) group on the bridgehead nitrogen provides a key synthetic differentiation point: it can be selectively cleaved under mild acidic conditions (e.g., TFA/DCM) while benzyl carbamates require significantly stronger acidic conditions for deprotection . This orthogonality enables stepwise functionalization strategies that are not possible with unprotected or differently protected analogs . Additionally, ZnBr2 in CH2Cl2 can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact, enabling further chemoselective manipulation .

Organic Synthesis Medicinal Chemistry Peptidomimetics

Defined Stereochemistry (1R,2R,5R): Essential for Asymmetric Synthesis and Peptidomimetic Design

The target compound possesses a fully defined stereochemical configuration of (1R,2R,5R) with three defined atom stereocenters [1]. This stereochemical purity enhances utility in asymmetric synthesis and peptidomimetic design [1]. Compounds with undefined stereochemistry (e.g., the racemic 8-methyl analog CAS 2306275-76-1, which has 0 defined atom stereocenters and 3 undefined atom stereocenters [2]) introduce variability that confounds structure-activity relationship studies and regulatory development pathways.

Asymmetric Synthesis Peptidomimetics Chiral Building Blocks

C2 Amine Position: Distinct from C3-Substituted Analogs in Pharmacophore Geometry

The C2 amine position on the 8-azabicyclo[3.2.1]octane scaffold produces a different pharmacophore geometry compared to C3-substituted analogs such as methyl endo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1548548-51-1) . The vector of the C2 amine projects at a distinct angle and distance relative to the bicyclic framework compared to C3-substituted derivatives . In the broader tropane alkaloid family, subtle positional changes dramatically alter receptor selectivity profiles: for instance, 6β-acetoxynortropane exhibits Ki = 2.6 nM for M2-muscarinic receptors but Ki = 22 μM for M1-muscarinic receptors, representing an 8,200-fold selectivity difference [1].

Structure-Activity Relationships Pharmacophore Design Tropane Alkaloids

Optimal Research and Industrial Application Scenarios for endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine


Asymmetric Synthesis and Peptidomimetic Design Using Defined (1R,2R,5R) Stereochemistry

The fully defined (1R,2R,5R) stereochemical configuration of this compound makes it particularly suitable for asymmetric synthesis campaigns where stereochemical purity is non-negotiable [1]. The three defined stereocenters provide a rigid, predictable scaffold for constructing complex molecules with high enantioselectivity [1]. This is especially relevant for peptidomimetic design, where the constrained bicyclic framework mimics peptide secondary structures while offering enhanced metabolic stability [2]. Unlike racemic or stereochemically undefined alternatives (e.g., CAS 2306275-76-1 with 0 defined stereocenters), this compound eliminates the confounding variable of stereochemical heterogeneity in biological assays [3].

Tropane Alkaloid-Based CNS Drug Discovery Programs

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the tropane alkaloid family, which interacts with diverse CNS targets including neurotransmitter receptors and transporters [2]. Compounds containing this scaffold have been developed as monoamine neurotransmitter re-uptake inhibitors with applications in mood disorders, ADHD, and other neurological conditions [4]. The C2-endo amine configuration provides a specific pharmacophore geometry that can be exploited for target selectivity optimization, as demonstrated by the >8,000-fold receptor subtype selectivity achievable within this scaffold class [5]. The Boc-protected bridgehead nitrogen allows for modular derivatization strategies essential for CNS lead optimization .

Kinase Inhibitor and Targeted Oncology Development

Azabicyclo[3.2.1]octane derivatives have demonstrated utility as kinase inhibitor scaffolds, particularly as EGFR tyrosine kinase inhibitors with potential for overcoming T790M resistance mutations [6]. Additionally, 8-azabicyclo[3.2.1]octane-bridged compounds have shown promise as HIF pathway inhibitors with antiangiogenic activity (IC50 = 1.028 μmol/L) [7]. The defined stereochemistry of the endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine scaffold is critical for reproducing stereochemistry-dependent activity in oncology programs, as documented by the superior activity of endo isomers over exo isomers in HIF inhibition assays [7].

Multi-Step Synthetic Route Development Requiring Orthogonal Protecting Group Strategies

The Boc protection on the bridgehead nitrogen enables orthogonal synthetic manipulation: selective deprotection under mild acidic conditions (TFA/DCM) yields the free secondary amine while leaving other protecting groups intact . This orthogonality is particularly valuable in complex multi-step syntheses where sequential functionalization is required . For procurement decision-making, this compound offers synthetic versatility that unprotected or differently protected analogs (e.g., N-methyl derivatives or benzyl carbamates requiring harsher deprotection conditions) cannot provide . The ability to chemoselectively manipulate the Boc-protected nitrogen while preserving the free C2 amine enables divergent synthetic pathways from a single building block.

Quote Request

Request a Quote for endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.